molecular formula C9H11NO2 B8595639 2-Methyl-3-hydroxy-4-hydroxymethyl-5-vinylpyridine

2-Methyl-3-hydroxy-4-hydroxymethyl-5-vinylpyridine

Cat. No.: B8595639
M. Wt: 165.19 g/mol
InChI Key: LMHBDZWEZCKIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-hydroxy-4-hydroxymethyl-5-vinylpyridine is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

5-ethenyl-4-(hydroxymethyl)-2-methylpyridin-3-ol

InChI

InChI=1S/C9H11NO2/c1-3-7-4-10-6(2)9(12)8(7)5-11/h3-4,11-12H,1,5H2,2H3

InChI Key

LMHBDZWEZCKIRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CO)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

67 Ml. of n-butyl lithium (1.9 M in n-hexane) was run into a stirred suspension of triphenylmethylphosphonium bromide (42.7 g., 0.12 M) at room temperature in tetrahydrofuran (300 ml.) under nitrogen. To this stirred solution a solution of the 3,4α-di-O-isopropylidine derivative of 2-methyl-3-hydroxy-4-hydroxymethyl-5-formylpyridine (24.7 gm. 0.119 M) in tetrahydrofuran (300 ml.) was added dropwise over 1 hour. The reaction was aged 1 hour at room temperature and then refluxed for 4 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
triphenylmethylphosphonium bromide
Quantity
42.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

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